REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[N:6][CH:7]=1.C([Li])CCC.[B:14](OC(C)C)([O:19]C(C)C)[O:15]C(C)C>CCOCC>[CH3:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([B:14]([OH:19])[OH:15])[CH:3]=1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)C
|
Name
|
|
Quantity
|
0.92 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (2 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed up to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=C(C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |